3-Fluoropyridine 1-oxide

描述

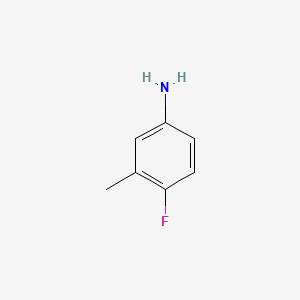

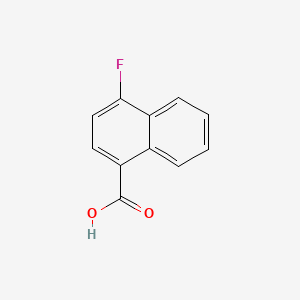

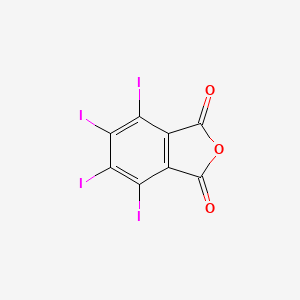

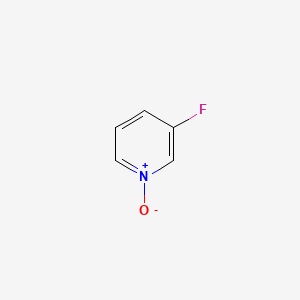

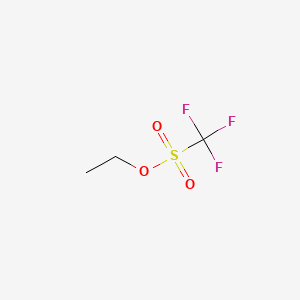

3-Fluoropyridine 1-oxide is a chemical compound that is part of the fluoropyridines family, which are of significant interest due to their applications in pharmaceuticals and radiopharmaceuticals. The presence of the fluorine atom and the N-oxide group in the pyridine ring influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis and a potential candidate for the development of imaging agents in positron emission tomography (PET) .

Synthesis Analysis

The synthesis of meta-substituted fluoropyridines, such as 3-fluoropyridine 1-oxide, can be challenging due to the electron-rich nature of the pyridine ring. However, recent studies have demonstrated successful synthetic approaches. One method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another approach for synthesizing 2-fluoropyridines, which could be adapted for 3-fluoropyridine synthesis, uses pyridyltrialkylammonium salts derived from pyridine N-oxides . Additionally, photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers has been employed to create diversely substituted 3-fluoropyridines .

Molecular Structure Analysis

The molecular structure of 3-fluoropyridine and its derivatives has been extensively studied. For instance, the electronically excited state and ionic structure of 3-fluoropyridine have been investigated using spectroscopic techniques such as REMPI and MATI. These studies have revealed the influence of the meta-fluorine substitution on the vibronic structure of the molecule, indicating a warped S1 minimum structure with C1 symmetry and a twisted ionic ground state geometry, also with C1 symmetry .

Chemical Reactions Analysis

3-Fluoropyridine 1-oxide and its derivatives participate in various chemical reactions. For example, 3-fluoroquinoline 1-oxide can be nitrated to produce 3-fluoro-4-nitroquinoline 1-oxide, which can further react with nucleophiles to afford substituted derivatives. These reactions can occur in neutral or alkaline media and can lead to the replacement of the fluorine atom with other functional groups . The reactivity of 3-fluoropyridine derivatives can be further manipulated through the use of N-fluoropyridinium salts, which have been synthesized and investigated for their properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoropyridine 1-oxide are influenced by the presence of the fluorine atom and the N-oxide group. The fluorine atom is highly electronegative, which can affect the acidity of the hydrogen atoms on the pyridine ring and the overall electron distribution. The N-oxide group can enhance the molecule's reactivity and stability, making it a versatile intermediate in organic synthesis. The stability and reactivity of N-fluoropyridinium salts, for example, depend on the counter anions and the electronic nature of the substituents on the pyridine ring .

科研应用

Radiopharmaceutical Synthesis

3-Fluoropyridine derivatives, including 3-fluoropyridine 1-oxide, have been extensively researched for their application in radiopharmaceutical synthesis. A notable study described the synthesis of meta-substituted 3-fluoropyridines through direct fluorination of pyridine N-oxides, demonstrating potential in pharmaceutical and radiopharmaceutical applications (Brugarolas et al., 2016). Another research emphasized the use of 3-fluoropyridine derivatives in the automated radiochemical synthesis of [18F]3F4AP, a tracer for demyelinating diseases (Brugarolas et al., 2017).

Catalysis

Studies have also explored the use of 3-fluoropyridine 1-oxide in catalytic processes. One research found that fluorination of 2-chloropyridine over metal oxide catalysts produced 2-fluoropyridine selectively, indicating the potential of these compounds in catalytic systems (Cochon et al., 2010).

Supramolecular Architecture

The impact of substituents like fluorine on the supramolecular architecture of pyridine N-oxide crystals, including 3-fluoropyridine N-oxide, has been investigated. This research provides insights into how these compounds influence crystal organization, which is crucial for the design of new materials (Shishkin et al., 2013).

Anticancer Activity

The anticancer potential of derivatives of 3-fluoropyridine has been studied, with research indicating that certain compounds exhibit activity against human colorectal cancer cells. This suggests the role of these compounds in developing new anticancer drugs (Thongaram et al., 2020).

Photophysical Studies

Research on 3-fluoropyridine and its derivatives has also included photophysical studies, which are crucial for understanding their electronic and optical properties. These studies provide valuable insights for their application in various fields, including material sciences and photonic technologies (Helle et al., 2022).

Safety And Hazards

性质

IUPAC Name |

3-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGBDRDOWKIYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219730 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropyridine 1-oxide | |

CAS RN |

695-37-4 | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-fluoro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)